molecular formula C7H12O2 B102295 2,2-Dimethyl-4-pentenoic acid CAS No. 16386-93-9

2,2-Dimethyl-4-pentenoic acid

Cat. No.: B102295
CAS No.: 16386-93-9
M. Wt: 128.17 g/mol
InChI Key: BGUAPYRHJPWVEM-UHFFFAOYSA-N
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Description

2,2-Dimethyl-4-pentenoic acid: is an organic compound with the molecular formula C7H12O2 . It is a branched fatty acid with a double bond located at the fourth carbon atom. This compound is known for its unique structure, which includes two methyl groups attached to the second carbon atom and a carboxylic acid group at the terminal end. The presence of the double bond and the branched structure imparts distinct chemical properties to this compound .

Mechanism of Action

Target of Action

This compound is a methyl-branched fatty acid , and as such, it may interact with various enzymes and receptors involved in fatty acid metabolism.

Mode of Action

As a fatty acid, it may be involved in various biochemical reactions, including esterification . Esterification is a common reaction in lipid metabolism, where a carboxylic acid (like 2,2-Dimethyl-4-pentenoic acid) reacts with an alcohol to form an ester. This process could potentially alter the function or localization of target proteins.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound should be stored under room temperature and is incompatible with strong oxidizing agents . Additionally, its vapors can accumulate to form explosive concentrations, and adequate ventilation is necessary when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-4-pentenoic acid can be achieved through various methods. One common approach involves the acid-catalyzed esterification of this compound . This reaction typically requires an acid catalyst, such as sulfuric acid, and proceeds under reflux conditions to yield the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps, such as distillation or crystallization, to obtain a high-purity product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethyl-4-pentenoic acid undergoes several types of chemical reactions, including:

    Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The hydrogen atoms on the double bond can be substituted with halogens or other functional groups.

Common Reagents and Conditions:

Major Products:

    Oxidation: Epoxides, diols

    Reduction: Alcohols

    Substitution: Halogenated derivatives

Scientific Research Applications

2,2-Dimethyl-4-pentenoic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: It serves as a building block for the development of new drugs and therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

  • 2,2-Dimethylpentanoic acid
  • 2,4-Dimethyl-2-pentenoic acid
  • 4-Pentenoic acid

Comparison: 2,2-Dimethyl-4-pentenoic acid is unique due to its branched structure and the presence of a double bond at the fourth carbon atom. This structural feature distinguishes it from similar compounds, such as 2,2-Dimethylpentanoic acid, which lacks the double bond, and 2,4-Dimethyl-2-pentenoic acid, which has a different arrangement of the double bond and methyl groups .

Properties

IUPAC Name

2,2-dimethylpent-4-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-4-5-7(2,3)6(8)9/h4H,1,5H2,2-3H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGUAPYRHJPWVEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00167667
Record name 4-Pentenoic acid, 2,2-dimethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16386-93-9
Record name 2,2-Dimethyl-4-pentenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16386-93-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Dimethyl-4-pentenoic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Pentenoic acid, 2,2-dimethyl-
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URL https://comptox.epa.gov/dashboard/DTXSID00167667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-Dimethyl-4-pentenoic Acid
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Record name 2,2-DIMETHYL-4-PENTENOIC ACID
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Synthesis routes and methods

Procedure details

A 100-ml four-necked flask equipped with a Dimroth reflux condenser, stirrer and thermometer was purged with nitrogen. The flask was charged with 17.7 g (0.0768 mol) of ethoxydimethylsilyl 2,2-dimethyl-4-pentenoate and 14.2 g (0.307 mol) of ethanol. The contents were stirred at room temperature for one hour, then at 60-65° C. for 5 hours. The reaction mixture was vacuum distilled, collecting 9.2 g of a colorless clear fraction having a boiling point of 78-79° C./0.6 kPa. On NMR and GC/MS analysis, the liquid was identified to be the target compound, 2,2-dimethyl-4-pentenoic acid. The yield was 93.4%. 1H-NMR (CDCl3, 300 MHz): δ (ppm) 11.9 (1H, br), 5.84-5.70 (1H, m), 5.11-5.08 (1H, m), 5.07-5.04 (1H, m), 2.30 (2H, dt, J=7.3 Hz, 1.1 Hz), 1.19 (6H, s) 13C-NMR (CDCl3, 75.6 MHz): δ (ppm) 184.6, 133.9, 118.2, 44.4, 42.2, 24.5 MS (EI): m/z 128 (M+), 113, 83, 55, 41
Name
ethoxydimethylsilyl 2,2-dimethyl-4-pentenoate
Quantity
17.7 g
Type
reactant
Reaction Step One
Quantity
14.2 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 2,2-Dimethyl-4-pentenoic acid synthesized?

A1: this compound can be synthesized by treating tetramethyl-1,3-cyclobutanedione with two equivalents of allyl oxide anion at a high temperature (140 °C). []

Q2: Can this compound be used to create cyclic structures?

A2: Yes, this compound can be converted to its acid chloride, which can then undergo cyclization reactions in the presence of a Lewis acid catalyst like aluminum chloride. [] This method allows for the synthesis of more complex cyclic molecules using this compound as a starting material.

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